4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride
Description
4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a carboximidamide group modified by two methyl groups on the nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Its molecular formula is C₈H₁₁BrClN₂, with a molecular weight of approximately 250.5 g/mol . This compound is primarily utilized in research and development as a building block for organic synthesis, particularly in medicinal chemistry for constructing amidine-containing scaffolds .
Properties
IUPAC Name |
4-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQDHPRTYJMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-bromo-N,N-dimethylbenzamide with appropriate reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Reaction with Ammonium Chloride: This method involves the reaction of 4-bromo-N,N-dimethylbenzamide with ammonium chloride in the presence of a suitable solvent and catalyst.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biological studies to investigate its effects on different biological pathways and processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various diseases and conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the application, but common mechanisms include:
Binding to Enzymes: This compound can bind to specific enzymes, inhibiting or activating their activity.
Modulation of Receptors: It can interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-N-(2-Methoxyethyl)benzene-1-Carboximidamide Hydrochloride
- CAS Number : 1159816-30-4
- Molecular Formula : C₁₀H₁₄BrClN₂O
- Molecular Weight : 293.58 g/mol
- Structural Differences : The nitrogen substituent is a 2-methoxyethyl group instead of dimethyl.
- Key Properties : The methoxy group introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the dimethyl variant.
- Applications : Used in pharmaceutical research, particularly where ether-linked side chains are required for target interactions .
4-Bromo-N,N-Dimethyl-3-(Trifluoromethyl)Aniline
- Reference : Fox et al. (1988)
- Molecular Formula : C₉H₁₀BrF₃N
- Molecular Weight : 273.09 g/mol
- Structural Differences : Contains a trifluoromethyl group at the meta position and an aniline group instead of a carboximidamide.
- Key Properties : The electron-withdrawing trifluoromethyl group increases lipophilicity and stabilizes the aromatic ring against electrophilic attack.
- Applications : Common intermediate in agrochemical synthesis due to its stability and reactivity .
4-Bromo-N,2-Dimethylbenzamide
- Reference : CymitQuimica ()
- Molecular Formula: C₉H₁₀BrNO
- Molecular Weight : 244.09 g/mol
- Structural Differences : Features a benzamide group (CONHCH₃) instead of a carboximidamide.
- Key Properties : The amide group reduces basicity compared to amidines, affecting reactivity in nucleophilic substitutions.
- Applications : Employed in material science and as a precursor in drug design .
Comparative Data Table
Key Research Findings
Synthetic Relevance : The para-bromination method described by Fox et al. (1988) is critical for synthesizing brominated aromatic amines and amidines, including the target compound .
Solubility Trends : Hydrochloride salts (e.g., the target compound and its methoxyethyl analog) exhibit superior solubility in polar solvents compared to neutral analogs like 4-bromo-N,2-dimethylbenzamide .
Electronic Effects : The trifluoromethyl group in 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline significantly alters electronic density, making it less reactive toward electrophiles than the carboximidamide derivatives .
Biological Activity
4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride, a derivative of the bromoaniline family, has garnered attention for its diverse biological activities. This compound's structure, characterized by a bromine atom and a carboximidamide functional group, positions it as a potential candidate in various pharmacological applications.
- Molecular Formula : C9H11BrClN3
- Molar Mass : 250.56 g/mol
- CAS Number : 586-77-6
The compound exhibits properties typical of amines and imidamides, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. Research indicates that compounds in this class often act as enzyme inhibitors or modulators of receptor activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its ability to induce apoptosis in cancerous cells . Additionally, animal models revealed that treatment with this compound resulted in reduced tumor growth rates compared to control groups.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. In particular, it exhibited notable activity against Candida albicans, with mechanisms involving disruption of cell membrane integrity as observed through flow cytometry assays . The Minimum Inhibitory Concentration (MIC) was determined to be low, suggesting effective antifungal activity.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of key enzymes involved in various metabolic pathways. For example, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for COX-1 and COX-2 were reported at 0.31 μM and 3.11 μM respectively, indicating a selective inhibition profile .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in tumor-bearing mice showed promising results. The administration of the compound led to a statistically significant reduction in tumor volume compared to untreated controls (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors, confirming the compound's potential as an anticancer agent.
Case Study 2: Antifungal Activity
In a comparative study assessing various antifungal agents against Candida albicans, this compound was found to outperform several standard treatments, including amphotericin B and fluconazole. The study utilized both MIC determination and time-kill assays to evaluate efficacy over time .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
